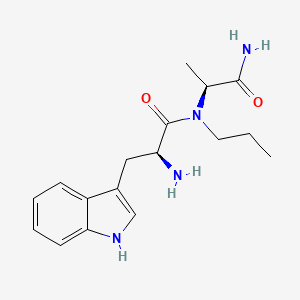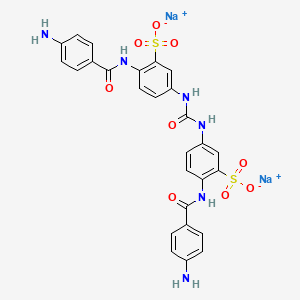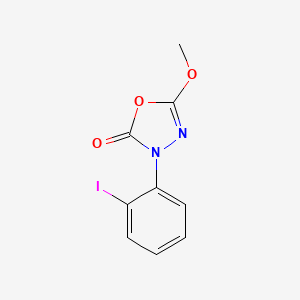
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is a complex organic compound that features an indole ring, which is a common structural motif in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide typically involves the use of indole derivatives and amino acid precursors. One common method involves the nucleophilic addition of indoles to ketones under mild conditions, catalyzed by Lewis acids . This process can be adapted to introduce the necessary functional groups and stereochemistry required for the target compound.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often employ large-scale reactors and continuous flow processes to ensure consistent production. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various quinonoid structures.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the carbonyl groups can yield secondary amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can participate in π-π stacking interactions, while the amino groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
(S)-2-Amino-N-((S)-1-amino-1-oxopropan-2-yl)-3-(1H-indol-3-yl)-N-propylpropanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H24N4O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-3-(1H-indol-3-yl)-N-propylpropanamide |
InChI |
InChI=1S/C17H24N4O2/c1-3-8-21(11(2)16(19)22)17(23)14(18)9-12-10-20-15-7-5-4-6-13(12)15/h4-7,10-11,14,20H,3,8-9,18H2,1-2H3,(H2,19,22)/t11-,14-/m0/s1 |
InChI-Schlüssel |
JAQQNHBIGRVEKO-FZMZJTMJSA-N |
Isomerische SMILES |
CCCN([C@@H](C)C(=O)N)C(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Kanonische SMILES |
CCCN(C(C)C(=O)N)C(=O)C(CC1=CNC2=CC=CC=C21)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chloro-4-fluorophenyl)sulfanyl]-6-nitroquinoline-3-carbonitrile](/img/no-structure.png)
![6-[(3,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907069.png)



![4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12907109.png)
![Carbamic acid, ethyl-, 7-[[[(ethylamino)carbonyl]oxy]methyl]-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-yl ester, (1R-trans)-](/img/structure/B12907151.png)
